Somatotropin (176-191)

Descripción general

Descripción

Somatotropin (176-191), also known as Fragment 176-191, is a synthetic peptide sequence derived from human growth hormone (hGH). It consists of amino acids 176 to 191 of the hGH sequence . This small peptide has shown remarkable effects on fat metabolism, particularly promoting fat breakdown without affecting glucose levels or insulin sensitivity .

Synthesis Analysis

The production of recombinant mature hormone in suitable hosts and secretion of this therapeutic protein into the extracellular space can be considered as one of the best cost-effective approaches . The protein A signal peptide from Staphylococcus aureus was modified, redesigned and then fused to the mature hGH coding region. The recombinant hGH was then expressed in E. coli and successfully secreted to the medium through the Sec pathway .

Molecular Structure Analysis

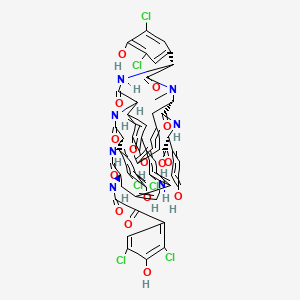

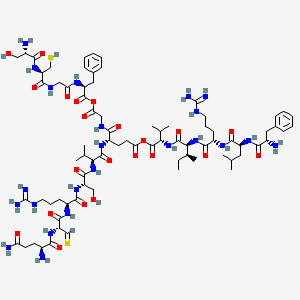

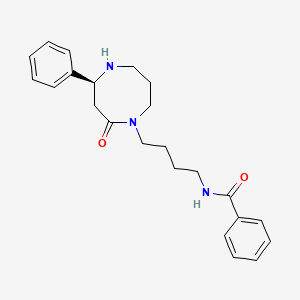

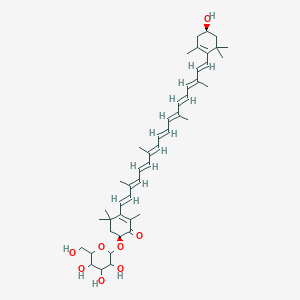

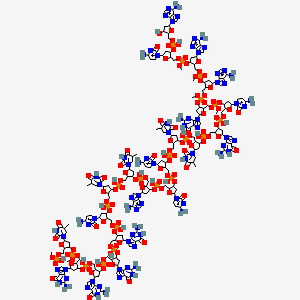

The molecular formula of Somatotropin (176-191) is C78H123N23O22S2 . The molecular weight is 1799.08212 g/mol . The chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .

Chemical Reactions Analysis

The production of recombinant mature hormone in suitable hosts and secretion of this therapeutic protein into the extracellular space can be considered as one of the best cost-effective approaches . The protein A signal peptide from Staphylococcus aureus was modified, redesigned and then fused to the mature hGH coding region. The recombinant hGH was then expressed in E. coli and successfully secreted to the medium through the Sec pathway .

Physical And Chemical Properties Analysis

The density of Somatotropin (176-191) is 1.5±0.1 g/cm3 . The exact mass is 1797.865479 . The LogP value is 0.82 . The index of refraction is 1.651 .

Aplicaciones Científicas De Investigación

Growth and Metabolism Regulation in Children

Somatotropin is crucial for regulating growth and metabolism in living organisms. A study by Castro Jalca et al. (2019) focused on somatotropin stimulated by physical activity in children. This research aimed to corroborate cases of pathological size in groups with and without stimulation, highlighting the hormone's role in growth development in school-aged children.

Biologically Active Human Growth Hormone from E. coli

The work by Olson et al. (1981) explored the expression of human growth hormone (HGH) in Escherichia coli using recombinant DNA technology. They successfully produced biologically active HGH from E. coli, opening pathways for its large-scale production and application in treating various disorders like bone fractures and burns.

Somatostatin Research: Biological and Therapeutic Aspects

Somatostatins, also known as somatotropin-release inhibiting factors (SRIFs), have been explored for their inhibitory effects on hormone secretion. Weckbecker et al. (2003) in their paper “Opportunities in somatostatin research” reviewed the biology of SRIFs, the chemistry of SRIF agonists and antagonists, and the therapeutic potential of these compounds in treating acromegaly and endocrine tumors.

Somatotropin in Growth and Lactation of Domestic Animals

Etherton and Bauman (1998) studied the biology of somatotropin (ST) in domestic animals, particularly its role in growth and lactation. Their research, “Biology of somatotropin in growth and lactation of domestic animals”, highlighted that ST administration increased milk yield in dairy cows and stimulated muscle growth while reducing fat deposition in pigs.

Somatostatin Receptors: Structure, Function, and Clinical Applications

Günther et al. (2018) reviewed the physiology, pharmacology, and clinical applications related to somatostatin receptors in their paper “International Union of Basic and Clinical Pharmacology”. They focused on how these receptors mediate the inhibitory actions of somatostatin on hormone secretion and neuronal excitability.

Semisynthesis of Human Somatotropin Analogs

Li and Blake (1979) explored the complementation of natural NH2-terminal fragments of human somatotropin with synthetic analogs. Their research, “Semisynthesis of human somatotropin analogs”, showed that certain synthetic fragments could produce recombinants with full growth-promoting activity, contributing to our understanding of somatotropin's structure and function.

Safety And Hazards

Fragment 176-191 is known for having minimal side effects. The most common side effect is a mild increase in blood glucose levels, which doesn’t lead to long-term insulin resistance and was proven to be safe . Incorrect injection techniques can lead to scar tissue buildup and other minor and inconsequential injection-site-related issues .

Direcciones Futuras

Research in this area focuses on understanding its mechanism of action, exploring novel delivery methods for enhanced efficacy, and investigating potential synergies with other peptides or hormones to optimize fat loss and metabolic benefits . Adhering to recommended dosage guidelines for Fragment 176-191 is pivotal for maximizing its benefits, utilizing dosing calculators, and following administration tips for optimal results .

Propiedades

IUPAC Name |

[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl] (4S)-5-[[2-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]oxy-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-sulfanylidenepropanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H123N23O22S2/c1-9-42(8)62(101-69(114)49(23-17-29-88-78(85)86)92-70(115)51(30-39(2)3)95-64(109)46(80)31-43-18-12-10-13-19-43)74(119)100-61(41(6)7)76(121)122-58(106)27-25-50(66(111)90-34-59(107)123-75(120)52(32-44-20-14-11-15-21-44)91-57(105)33-89-67(112)54(37-124)97-65(110)47(81)35-102)94-73(118)60(40(4)5)99-71(116)53(36-103)96-68(113)48(22-16-28-87-77(83)84)93-72(117)55(38-125)98-63(108)45(79)24-26-56(82)104/h10-15,18-21,38-42,45-55,60-62,102-103,124H,9,16-17,22-37,79-81H2,1-8H3,(H2,82,104)(H,89,112)(H,90,111)(H,91,105)(H,92,115)(H,93,117)(H,94,118)(H,95,109)(H,96,113)(H,97,110)(H,98,108)(H,99,116)(H,100,119)(H,101,114)(H4,83,84,87)(H4,85,86,88)/t42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTCHEVTSMJOCE-YWWHUHEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC(=O)CCC(C(=O)NCC(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CS)NC(=O)C(CO)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C=S)NC(=O)C(CCC(=O)N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC(=O)CC[C@@H](C(=O)NCC(=O)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CO)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C=S)NC(=O)[C@H](CCC(=O)N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H123N23O22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216216 | |

| Record name | Somatotropin (176-191) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1799.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Somatotropin (176-191) | |

CAS RN |

66004-57-7 | |

| Record name | Somatotropin (176-191) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066004577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Somatotropin (176-191) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[6-hydroxy-4-[6-hydroxy-4-[6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)vinyl]-2,3-dihydrobenzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]benzene-1,3-diol](/img/structure/B1257176.png)

![3-[8,13-Bis(ethenyl)-3,7,12,17-tetramethyl-18-[3-[3-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)amino]propylamino]-3-oxopropyl]porphyrin-21,24-diid-2-yl]-N-[3-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)amino]propyl]propanamide;iron(2+)](/img/structure/B1257191.png)